N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide
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Overview
Description
N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a complex organic compound that belongs to the class of sulfonylphenylpropionamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyridazinone structure, followed by the introduction of the phenyl group, and subsequent sulfonylation and propionamide formation. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction could potentially modify the phenyl or pyridazinone rings.
Reduction: Reduction reactions might target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide include other sulfonylphenylpropionamides and pyridazinone derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]piperazin-1-yl]sulfonylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-2-24(31)26-21-8-10-22(11-9-21)35(33,34)29-17-14-28(15-18-29)16-19-30-25(32)13-12-23(27-30)20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEPVVSDWCTMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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